molecular formula C14H10ClN3OS B4441322 3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B4441322
M. Wt: 303.8 g/mol
InChI Key: GNIJZWFDKZGQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-690,550 or Tofacitinib. It is a Janus kinase (JAK) inhibitor that has been shown to have a significant impact on the immune system, making it a promising candidate for the treatment of autoimmune diseases. In

Mechanism of Action

CP-690,550 is a 3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide inhibitor, which means that it blocks the activity of Janus kinases, a family of enzymes that play a key role in the immune system. By inhibiting 3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamides, CP-690,550 can reduce the production of cytokines, which are signaling molecules that play a key role in inflammation. This can help to reduce inflammation in the body, which is a key feature of autoimmune diseases.
Biochemical and Physiological Effects
CP-690,550 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are key mediators of inflammation. CP-690,550 has also been shown to reduce the activity of T-cells, which are immune cells that play a key role in autoimmune diseases.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. It is a potent and selective 3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide inhibitor, which makes it a useful tool for studying the role of 3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamides in the immune system. CP-690,550 is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are some limitations to the use of CP-690,550 in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, CP-690,550 is not suitable for use in animal studies due to its poor bioavailability.

Future Directions

There are several future directions for the study of CP-690,550. One area of research is the development of more potent and selective 3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide inhibitors. Another area of research is the investigation of the role of 3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamides in other diseases, such as cancer and infectious diseases. Additionally, there is ongoing research into the use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases. Finally, there is a need for further research into the toxicity and safety of CP-690,550, particularly in the context of long-term use.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential applications in scientific research. It has been shown to have a significant impact on the immune system and has been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been studied for its potential use in organ transplantation, as it may help to prevent rejection of transplanted organs.

properties

IUPAC Name

3-amino-N-(2-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-9-5-1-2-6-10(9)18-13(19)12-11(16)8-4-3-7-17-14(8)20-12/h1-7H,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIJZWFDKZGQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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